- Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis, Journal of the American Chemical Society, 2019, 141(49), 19415-19423

Cas no 912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-)

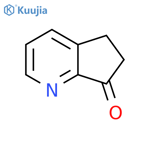

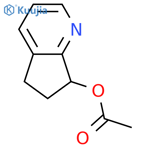

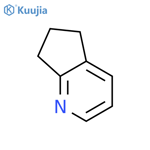

5H-Ciclopenta[b]piridin-7-olo, 6,7-diidro, (7R)- è un composto eterociclico chirale con una struttura biciclica che combina un anello di piridina e un anello di ciclopentano. La presenza del gruppo idrossile in posizione 7 e la configurazione stereochimica (7R) conferiscono specificità molecolare e potenziale attività biologica. Questo intermedio è particolarmente utile in sintesi organiche avanzate, specialmente nella produzione di farmaci e composti bioattivi, grazie alla sua elevata purezza ottica e alla reattività selettiva. La sua struttura rigida e funzionalizzata lo rende adatto per applicazioni in chimica farmaceutica, dove la stereoselettività è cruciale per l'efficacia dei principi attivi.

![5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- structure](https://it.kuujia.com/scimg/cas/912277-45-3x500.png)

912277-45-3 structure

Nome del prodotto:5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Proprietà chimiche e fisiche

Nomi e identificatori

-

- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-

- (R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

- (R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol

- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (ACI)

- E72697

- (7R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol

- SCHEMBL17549915

- 912277-45-3

- CS-0162156

- XLPDFBUFTAWCIB-SSDOTTSWSA-N

- BS-46240

- 5H-cyclopenta[b]pyridin-7-ol,6,7-dihydro-,(7S)-

- (7R)-5H,6H,7H-cyclopenta[b]pyridin-7-ol

-

- Inchi: 1S/C8H9NO/c10-7-4-3-6-2-1-5-9-8(6)7/h1-2,5,7,10H,3-4H2/t7-/m1/s1

- Chiave InChI: XLPDFBUFTAWCIB-SSDOTTSWSA-N

- Sorrisi: O[C@@H]1CCC2C=CC=NC1=2

Proprietà calcolate

- Massa esatta: 135.068413911g/mol

- Massa monoisotopica: 135.068413911g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 126

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 33.1Ų

- XLogP3: 0.4

Proprietà sperimentali

- Densità: 1.243±0.06 g/cm3(Predicted)

- Punto di ebollizione: 291.2±25.0 °C(Predicted)

- pka: 13.30±0.20(Predicted)

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Informazioni sulla sicurezza

- Condizioni di conservazione:2-8°C

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00H313-1g |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 95% | 1g |

$612.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-100mg |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 97% | 100mg |

¥1520.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-250mg |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 97% | 250mg |

¥2278.00 | 2024-04-25 | |

| Aaron | AR00H313-100mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 95% | 100mg |

$204.00 | 2025-02-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1232796-1g |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 97% | 1g |

¥4557.00 | 2024-04-25 | |

| eNovation Chemicals LLC | Y1229316-1g |

(R)-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 95% | 1g |

$660 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LV395-200mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 97% | 200mg |

2492.0CNY | 2021-07-17 | |

| eNovation Chemicals LLC | Y1229316-1g |

(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol |

912277-45-3 | 95% | 1g |

$1000 | 2024-06-03 | |

| 1PlusChem | 1P00H2SR-250mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 97% | 250mg |

$305.00 | 2024-04-20 | |

| Aaron | AR00H313-250mg |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- |

912277-45-3 | 95% | 250mg |

$306.00 | 2025-02-12 |

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Trimethylaluminum Catalysts: (1R)-3,3′-Bis[3,5-bis(trifluoromethyl)phenyl][1,1′-binaphthalene]-2,2′-diol Solvents: Toluene , Hexane ; 30 min, rt

1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt

1.3 Reagents: Methanol ; 30 min, rt

1.2 Reagents: Pinacolborane Solvents: Toluene ; 2 h, rt

1.3 Reagents: Methanol ; 30 min, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

Riferimento

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

Riferimento

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

Metodo di produzione 4

Condizioni di reazione

1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt

Riferimento

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

Riferimento

- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Methyltrioxorhenium Solvents: Dichloromethane , Water ; rt → 0 °C; 19 h, rt

1.2 Reagents: Manganese oxide (MnO2) ; rt

2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt

2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

1.2 Reagents: Manganese oxide (MnO2) ; rt

2.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; rt → 0 °C; 0 °C → rt; 4 h, rt

2.2 Reagents: Lithium hydroxide Solvents: Dichloromethane , Water ; 3 h, rt

Riferimento

- Iridium catalysts with bicyclic pyridine-phosphinite ligands: asymmetric hydrogenation of olefins and furan derivatives, Angewandte Chemie, 2006, 45(31), 5194-5197

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 4 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

Riferimento

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 2 h, rt

Riferimento

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium hydroxide Solvents: Ethanol

Riferimento

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Lipase CaLB (Candida antarctica) (immobilized on acrylic resin) Solvents: Benzene ; 18 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Ethanol

2.1 Reagents: Potassium hydroxide Solvents: Ethanol

Riferimento

- Enantiopure synthesis of 7-(1-pyrindanyl)propargyl ethers as rasagiline analogues via chemical or enzymatic resolution of 1-pyrindan-7-ol, RSC Advances, 2015, 5(126), 104509-104515

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Raw materials

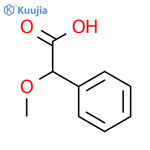

- (2R)-2-methoxy-2-phenylacetic acid

- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

- 6,7-Dihydro-5H-cyclopentaBpyridine 1-oxide

- (7S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αS)-α-methoxybenzeneacetate

- 2,3-Cyclopentenopyridine

- (S)-(+)-a-Methoxyphenylacetic Acid

- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol

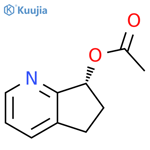

- 5,6-Dihydro-7H-cyclopentabpyridin-7-one

- (7R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl (αR)-α-methoxybenzeneacetate

- 5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro-, 7-acetate, (7R)-

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Preparation Products

5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)- Letteratura correlata

-

Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

912277-45-3 (5H-Cyclopenta[b]pyridin-7-ol, 6,7-dihydro,(7R)-) Prodotti correlati

- 1211581-10-0(1-(2-chloro-5-methoxypyridin-4-yl)ethan-1-one)

- 1805230-00-5(3-Chloro-4-methyl-5-nitrophenylacetic acid)

- 1396631-26-7(N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}cyclohex-3-ene-1-carboxamide)

- 1805229-63-3(2-Amino-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-6-acetonitrile)

- 886904-36-5(N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-yl)methylbutanamide)

- 1311314-31-4(2-(1-Aminopropyl)phenol hydrochloride)

- 2137707-07-2(3,5-Piperidinedimethanamine, N3,N3-bis(1-methylethyl)-)

- 771-62-0(Pentafluorothiophenol)

- 899737-69-0(N-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-3-(4-methoxyphenyl)propanamide)

- 617695-97-3(N-(2,5-dimethoxyphenyl)-2-(4-fluorophenoxy)propanamide)

Fornitori consigliati

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso

江苏科伦多食品配料有限公司

Membro d'oro

CN Fornitore

Reagenti

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso